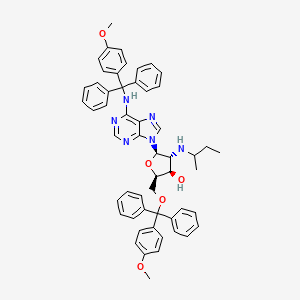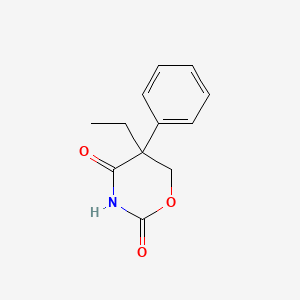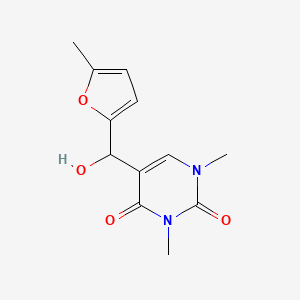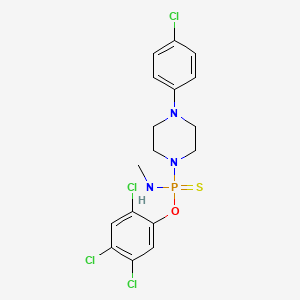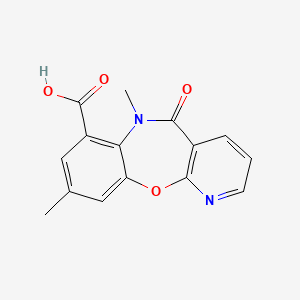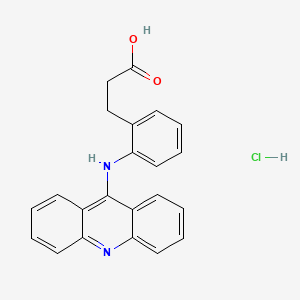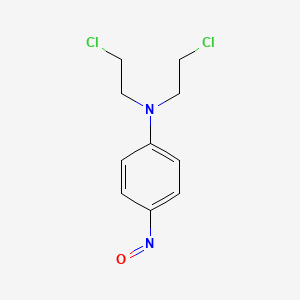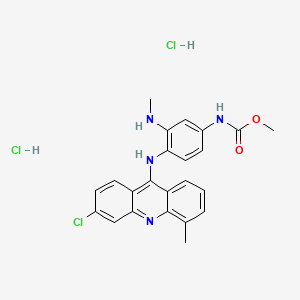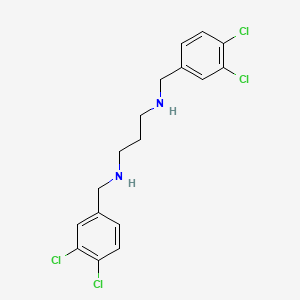![molecular formula C10H13N5O2 B12791166 [(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol CAS No. 132487-14-0](/img/structure/B12791166.png)
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique cyclopropyl structure attached to a purine base, making it a subject of interest in medicinal chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the purine base: The purine base can be introduced through nucleophilic substitution reactions, where the cyclopropyl intermediate reacts with a halogenated purine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the purine base, using reducing agents such as sodium borohydride.
Substitution: The amino group on the purine base can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated purine derivatives.
科学的研究の応用
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination or mutations.
類似化合物との比較
Similar Compounds
- [(1R,3S)-3-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopentyl]methanol
- [(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol]
Uniqueness
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol is unique due to its cyclopropyl ring, which imparts rigidity and distinct steric properties compared to other similar compounds. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug design and development.
特性
CAS番号 |
132487-14-0 |
|---|---|
分子式 |
C10H13N5O2 |
分子量 |
235.24 g/mol |
IUPAC名 |
[(1R,3S)-2-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)8-5(1-16)6(8)2-17/h3-6,8,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,8? |
InChIキー |
BHCDKVGOWIANKM-OFWQXNEASA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]3CO)CO)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C3CO)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


